2-Naphthalenesulfonamide, N-[3-[3-[(aminoiminomethyl)amino]propyl]-1-butyl-2-oxo-3-pyrrolidinyl]-6,7-dimethoxy-
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Overview
Description
2-Naphthalenesulfonamide, N-[3-[3-[(aminoiminomethyl)amino]propyl]-1-butyl-2-oxo-3-pyrrolidinyl]-6,7-dimethoxy- is a complex organic compound with a molecular formula of C24H35N5O5S. This compound is known for its unique structure, which includes a naphthalene ring, a sulfonamide group, and a pyrrolidinyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonamide, N-[3-[3-[(aminoiminomethyl)amino]propyl]-1-butyl-2-oxo-3-pyrrolidinyl]-6,7-dimethoxy- involves multiple steps, including the formation of the naphthalenesulfonamide core and the subsequent attachment of the pyrrolidinyl and dimethoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating continuous flow chemistry and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonamide, N-[3-[3-[(aminoiminomethyl)amino]propyl]-1-butyl-2-oxo-3-pyrrolidinyl]-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Naphthalenesulfonamide, N-[3-[3-[(aminoiminomethyl)amino]propyl]-1-butyl-2-oxo-3-pyrrolidinyl]-6,7-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonamide, N-[3-[3-[(aminoiminomethyl)amino]propyl]-1-butyl-2-oxo-3-pyrrolidinyl]-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or cell type .
Comparison with Similar Compounds
Similar Compounds
Naphthalenesulfonamide derivatives: These compounds share the naphthalenesulfonamide core but differ in the attached functional groups.
Pyrrolidinyl derivatives: Compounds with a pyrrolidinyl group but different core structures.
Dimethoxy derivatives: Compounds with dimethoxy groups attached to different core structures.
Uniqueness
2-Naphthalenesulfonamide, N-[3-[3-[(aminoiminomethyl)amino]propyl]-1-butyl-2-oxo-3-pyrrolidinyl]-6,7-dimethoxy- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H35N5O5S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-amino-N'-[3-[1-butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]methanimidamide |
InChI |
InChI=1S/C24H35N5O5S/c1-4-5-12-29-13-10-24(23(29)30,9-6-11-26-17-27-25)28-35(31,32)20-8-7-18-15-21(33-2)22(34-3)16-19(18)14-20/h7-8,14-17,28H,4-6,9-13,25H2,1-3H3,(H,26,27) |
InChI Key |
CADLRQMJPQMZNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(C1=O)(CCCN=CNN)NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)OC)OC |
Origin of Product |
United States |
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